molecular formula C13H14N4O B15210778 1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one CAS No. 144174-16-3

1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one

Cat. No.: B15210778
CAS No.: 144174-16-3
M. Wt: 242.28 g/mol
InChI Key: XRTMMJHGSPTSOU-UHFFFAOYSA-N
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Description

1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone is an organic compound with the molecular formula C13H14N4O. It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an amino group and a pyrimidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by its attachment to the phenyl ring through an amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Key steps include the use of catalysts and solvents that facilitate the reactions while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((6-Amino-2-methylpyrimidin-4-yl)amino)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

144174-16-3

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

1-[4-[(6-amino-2-methylpyrimidin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C13H14N4O/c1-8(18)10-3-5-11(6-4-10)17-13-7-12(14)15-9(2)16-13/h3-7H,1-2H3,(H3,14,15,16,17)

InChI Key

XRTMMJHGSPTSOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)C)N

Origin of Product

United States

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